molecular formula C10H6F3NO B13343076 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde

7-(Trifluoromethyl)-1H-indole-2-carbaldehyde

Cat. No.: B13343076
M. Wt: 213.16 g/mol
InChI Key: LOKMFTVQOFAWJS-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is a compound that combines the indole framework with a trifluoromethyl group. Indole derivatives are widely recognized for their biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable entity in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonyl sodium (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.

Industrial Production Methods: Industrial production of this compound can leverage flow chemistry techniques, which offer scalability and environmental benefits. A modular flow platform can be used to generate trifluoromethyl-heteroatom anions from readily available organic precursors and cesium fluoride as the primary fluorine source . This approach facilitates the rapid and efficient synthesis of trifluoromethylated compounds.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce other functional groups to the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy and selectivity. For instance, in pharmaceuticals, the compound can inhibit enzymes or receptors involved in disease pathways, such as serotonin reuptake transporters in neurological disorders .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-1H-indole-2-carbaldehyde is unique due to its combination of the indole core and the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and beyond .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

7-(trifluoromethyl)-1H-indole-2-carbaldehyde

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(5-15)14-9(6)8/h1-5,14H

InChI Key

LOKMFTVQOFAWJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C=O

Origin of Product

United States

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